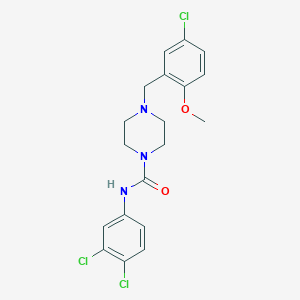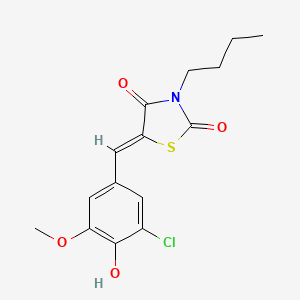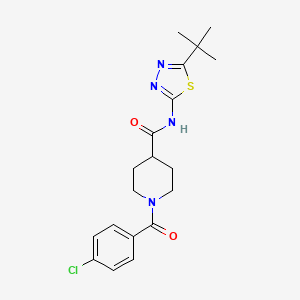![molecular formula C16H14N2OS B4765485 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4765485.png)
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol
描述
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol, also known as MTT, is a chemical compound that has been widely used in scientific research. It has been found to have various biochemical and physiological effects and has been used in a variety of research applications.
科学研究应用
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has been used in a variety of scientific research applications. One of its primary uses is as a colorimetric assay for cell viability. 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol is reduced by living cells to form a purple formazan product, which can be quantified using a spectrophotometer. This assay is widely used to assess cell proliferation, cytotoxicity, and drug sensitivity. 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has also been used as a substrate for the detection of oxidoreductase enzymes, such as dehydrogenases and reductases. Additionally, 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has been used as a redox indicator in electrochemical studies.
作用机制
The mechanism of action of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol involves its reduction by living cells to form a purple formazan product. The reduction of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol is catalyzed by mitochondrial dehydrogenases and other oxidoreductase enzymes. The reduction of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol is a measure of the metabolic activity of the cells. The amount of formazan produced is proportional to the number of viable cells present.
Biochemical and Physiological Effects:
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has also been found to have antioxidant properties and can scavenge free radicals. Additionally, 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the primary advantages of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol is its ease of use and low cost. The 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol assay is simple to perform and can be used with a variety of cell types. Additionally, 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol is stable and can be stored for long periods of time. However, there are some limitations to the use of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol. The assay is dependent on the metabolic activity of the cells and may not accurately reflect cell viability in all situations. Additionally, 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol can be toxic to cells at high concentrations, which can lead to false-positive results.
未来方向
There are many potential future directions for the use of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol in scientific research. One area of interest is the development of new 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol-based assays for the detection of specific enzymes or biomolecules. Additionally, 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol could be used in combination with other assays to provide a more comprehensive analysis of cell viability and function. Finally, there is potential for the use of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol in the development of new therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol, or 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol, is a versatile compound that has been widely used in scientific research. Its ease of use and low cost make it a valuable tool for assessing cell viability and metabolic activity. Additionally, 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol has been found to have various biochemical and physiological effects and has potential for use in the development of new therapeutics. Further research is needed to fully explore the potential of 3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol in scientific research.
属性
IUPAC Name |
3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-13(19)7-8-14(11)17-16-18-15(10-20-16)12-5-3-2-4-6-12/h2-10,19H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXNYERISNCRHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4765411.png)

![4-({[(3-methylphenyl)amino]carbonothioyl}amino)benzamide](/img/structure/B4765426.png)
![N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)
![methyl 2-({[(2-bromo-4-methylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4765446.png)


![5-{[4-(4-cyclohexylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4765456.png)
![7-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4765458.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4765463.png)
![3-{5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4765470.png)
![1-mercapto-4-(2-phenylethyl)-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclohexan]-5(7H)-one](/img/structure/B4765477.png)
![5-methyl-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4765490.png)
![N-[1-{[(4-fluorophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4765494.png)